Bodipy Isothiocyanate

Fluorescence spectroscopy Bioconjugation Immunofluorescence

Researchers transitioning from FITC-based protocols face sensitivity limits due to lower fluorophore brightness. BODIPY Isothiocyanate (CAS 1349031-04-4) addresses this with an ~10× higher fluorescence quantum yield, delivering superior signal-to-noise ratios in immunofluorescence and protein conjugation workflows. - ~10× brighter than FITC at equivalent labeling density - Reduced phototoxicity enables prolonged live-cell imaging - Conjugates efficiently under mild conditions (30 min, RT) preserving biomolecule integrity

Molecular Formula C20H18BF2N3S
Molecular Weight 381.252
CAS No. 1349031-04-4
Cat. No. B562593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBodipy Isothiocyanate
CAS1349031-04-4
Synonyms4,4-Difluro-8-(4-isothiocyanatophenyl)-1,3,5,7-tetramethyl-2,6-diethyl-4-bora-3a,4a-diaza-5-indacene; 
Molecular FormulaC20H18BF2N3S
Molecular Weight381.252
Structural Identifiers
SMILES[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N=C=S)C)C)(F)F
InChIInChI=1S/C20H18BF2N3S/c1-12-9-14(3)25-19(12)18(16-5-7-17(8-6-16)24-11-27)20-13(2)10-15(4)26(20)21(25,22)23/h5-10H,1-4H3
InChIKeyDXAAJJOOBZTXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BODIPY Isothiocyanate: Core Profile & Photophysical Baseline


BODIPY Isothiocyanate (CAS 1349031-04-4) is a boron-dipyrromethene (BODIPY) derivative functionalized with an electrophilic isothiocyanate (–N=C=S) reactive group, designed as a fluorescent labeling probe for biological amines and proteins. The compound exhibits the characteristic photophysical profile of the BODIPY class, including high molar absorptivity and narrow emission bandwidths, and has been demonstrated as a direct structural analog of fluorescein isothiocyanate (FITC) for bioconjugation applications [1].

BODIPY Isothiocyanate Procurement Rationale


The substitution of BODIPY Isothiocyanate with generic alternatives or even closely related BODIPY derivatives without comparative validation introduces measurable performance variance in fluorescence output and downstream assay sensitivity. Isothiocyanato-substituted BODIPY probes exhibit fluorescence quantum yields up to an order of magnitude higher than the widely adopted FITC standard when measured under identical conditions, a difference directly attributable to structural factors including phenyl ring rotational restriction [1]. Furthermore, structural modifications such as meso-phenyl substitution and nitrobenzene arylation can substantially red-shift absorption and emission spectra, altering spectral compatibility with existing instrumentation and multiplexing panels [2]. Even among isothiocyanate-functionalized BODIPYs, differences in substitution pattern affect the rotational freedom of the pendant phenyl ring, which in turn modulates both quantum yield and Stokes shift [1]. These quantified, compound-specific parameters preclude simple interchangeability without experimental re-optimization.

BODIPY Isothiocyanate: Quantitative Comparator Evidence


Fluorescence Quantum Yield vs. FITC

In the first published synthesis and characterization of isothiocyanato-functionalized BODIPY dyes as direct analogs of fluorescein isothiocyanate, spectral comparison between the synthesized BODIPY isothiocyanate probes and FITC demonstrated a large increase in fluorescence quantum yield of approximately 10 times (one order of magnitude). This increase was accompanied by bathochromically shifted excitation and emission bands and increased molar absorptivity [1]. The difference in quantum yield magnitude is linked to hindered rotation of the meso-phenyl ring in the BODIPY structure, which suppresses non-radiative decay pathways that otherwise reduce emission efficiency [1]. Conjugation to monoclonal antibodies was demonstrated, confirming functional equivalence to FITC as a bioconjugation reagent while delivering substantially higher per-molecule brightness [1].

Fluorescence spectroscopy Bioconjugation Immunofluorescence Protein labeling

Red-Shifted Spectra for Multiplexing

A 2020 study in Dyes and Pigments reported the synthesis and characterization of two novel isothiocyanate-functionalized BODIPY derivatives prepared by insertion of a nitrobenzene group via direct arylation, with subsequent conversion to the isothiocyanate functionality [1]. When compared to previously published isothiocyanate-BODIPYs, these arylated derivatives exhibited red-shifted absorption and fluorescence spectra while retaining their fluorescence properties [1]. The red-shifted spectral profile moves emission further from cellular autofluorescence regions and expands compatibility with common laser lines and filter sets used in multicolor imaging workflows. Successful conjugation to bovine serum albumin (BSA) as a model protein was confirmed via spectroscopic and SDS-PAGE analysis, demonstrating that the red-shifted spectral properties are maintained post-bioconjugation [1].

Dye synthesis Spectroscopy Protein conjugation Multicolor imaging

Reduced Phototoxicity vs. FITC

A comparative phototoxicity study evaluating bovine serum albumin (BSA) conjugates of multiple fluorophores established a quantitative ranking of relative phototoxicity under standardized illumination conditions [1]. FITC-BSA was identified as the most phototoxic conjugate tested, inducing 50% of the maximum response in 14 minutes [1]. In contrast, BODIPY-FL-BSA exhibited substantially lower phototoxicity, with the relative phototoxicity ranking determined as: FITC > BODIPY-FL > Texas Red > tetramethylrhodamine isothiocyanate [1]. The elevated phototoxicity of FITC-BSA was attributed to higher molar dye content in the conjugate [1]. This finding carries class-level relevance for isothiocyanate-functionalized BODIPY derivatives, as the BODIPY core demonstrates measurably lower light-induced cytotoxicity than the FITC core when conjugated to protein carriers.

Phototoxicity Live-cell imaging Fluorescent labeling BSA conjugates

Peptide Conjugation Under Mild Conditions

In a 2017 study published in Bioconjugate Chemistry, an unsymmetric BODIPY derivative bearing an isothiocyanate functional group (compound 5) was conjugated to two distinct EGFR-targeting pegylated peptides under mild conditions (30 minutes at room temperature) [1]. The isolated yields for the BODIPY-peptide conjugates ranged from 50% to 80%, demonstrating robust conjugation efficiency without requiring extended reaction times or elevated temperatures [1]. This performance benchmark is directly relevant to the procurement evaluation of BODIPY Isothiocyanate (CAS 1349031-04-4), as it establishes a class-level expectation for isothiocyanate-BODIPY reactivity with amine-containing biomolecules under conditions compatible with sensitive biological targets. The study also reported up to 90-fold higher cellular uptake of the BODIPY-peptide conjugates compared to unconjugated BODIPY 5 after 1 hour in EGFR-overexpressing HEp2 cells, with low dark and photo-cytotoxicity [1].

Peptide conjugation Bioconjugation chemistry Fluorescent labeling EGFR targeting

BODIPY Isothiocyanate: Research & Industrial Applications


High-Sensitivity Immunofluorescence & Protein Labeling

BODIPY Isothiocyanate is optimally deployed in immunofluorescence assays, antibody labeling, and protein conjugation workflows where per-fluorophore brightness directly dictates detection sensitivity and signal-to-noise ratios. The approximately 10-fold higher fluorescence quantum yield compared to FITC [1] translates to substantially brighter conjugates at equivalent labeling density. This property is particularly critical for detecting low-abundance antigens, visualizing proteins expressed at low copy numbers, and conducting single-molecule fluorescence studies where photon output per labeled molecule is rate-limiting. Researchers transitioning from FITC-based protocols should anticipate a minimum 10× improvement in per-molecule signal intensity under comparable instrument settings.

Live-Cell Imaging with Reduced Phototoxicity

For live-cell imaging applications involving prolonged time-lapse acquisition or repeated imaging of the same specimen, BODIPY-based isothiocyanate probes offer a quantifiable advantage over FITC-labeled conjugates in terms of reduced phototoxicity. The relative phototoxicity ranking of BODIPY-FL-BSA is significantly lower than FITC-BSA, which induces 50% of maximum phototoxic response in just 14 minutes [2]. This reduction in light-induced cytotoxicity enables longer continuous observation periods, more physiologically relevant data acquisition, and reduced experimental attrition due to photodamage. This property is particularly valuable for studies of dynamic cellular processes, including protein trafficking, cell migration, and receptor internalization.

Multiplexed Assays with Red-Shifted Spectra

Red-shifted isothiocyanate BODIPY derivatives [3] are indicated for multiplexed fluorescence assays where spectral separation from the green emission channel (typically ~500–520 nm) is required. The bathochromic shift of absorption and emission bands reduces spectral overlap with cellular autofluorescence, which is most pronounced in the blue-green region, and expands compatibility with common long-wavelength laser lines (e.g., 561 nm, 594 nm, 633 nm) and filter sets. This spectral positioning supports simultaneous use with green-emitting fluorophores (e.g., GFP, FITC) in multicolor panels without significant cross-talk. Researchers should verify the specific excitation/emission maxima of their selected BODIPY isothiocyanate derivative for compatibility with available instrumentation.

Peptide Bioconjugation Under Mild Conditions

BODIPY Isothiocyanate and related isothiocyanate-functionalized BODIPY derivatives are well-suited for conjugation to temperature-sensitive or structurally fragile biomolecules, including peptides and proteins susceptible to thermal denaturation. The demonstrated conjugation efficiency of 50–80% isolated yields under mild conditions (30 minutes at room temperature) [4] indicates that robust labeling can be achieved without exposing sensitive biomolecules to harsh reaction conditions, organic co-solvents, or extended incubation times that may compromise biological activity or structural integrity. This property supports applications in targeted molecular imaging probe development, receptor-binding studies, and peptide-based diagnostic reagent preparation where preservation of native conformation and binding affinity is paramount.

Technical Documentation Hub

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